molecular formula C21H27BrN4S B2542231 1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea CAS No. 868228-44-8

1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea

Cat. No.: B2542231
CAS No.: 868228-44-8
M. Wt: 447.44
InChI Key: BBNVNNBGIQAVNB-UHFFFAOYSA-N
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Description

This thiourea derivative features a 4-bromophenyl group attached to one nitrogen of the thiourea moiety and a complex propan-2-yl substituent on the other nitrogen. The compound’s structure suggests applications in medicinal chemistry, leveraging the piperazine moiety’s solubility and the bromophenyl group’s electronic effects .

Properties

IUPAC Name

1-(4-bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN4S/c1-16(23-21(27)24-19-10-8-18(22)9-11-19)20(17-6-4-3-5-7-17)26-14-12-25(2)13-15-26/h3-11,16,20H,12-15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNVNNBGIQAVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenyl isothiocyanate with 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires solvents like dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives of the original compound.

    Reduction: Phenyl derivatives with the bromine atom removed.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea typically involves the reaction of thiourea with appropriate aryl and piperazine derivatives. The compound's structure can be confirmed through various spectroscopic methods, including NMR and IR spectroscopy.

Antimicrobial Properties

Research has indicated that compounds containing the thiourea moiety exhibit significant antimicrobial activity. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species. These studies utilized turbidimetric methods to assess antimicrobial efficacy and highlighted the potential of thiourea derivatives in combating microbial resistance .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, compounds related to this structure have shown promise against human breast adenocarcinoma cell lines (MCF7), with assays indicating significant cytotoxic effects. The Sulforhodamine B assay is commonly employed to evaluate the antiproliferative effects of these compounds .

CNS Disorders

There is emerging evidence suggesting that thiourea derivatives may also be beneficial in treating central nervous system disorders. Compounds that inhibit specific enzymes related to metabolic syndromes (e.g., 11β-hydroxysteroid dehydrogenase type 1) can potentially address conditions such as type 2 diabetes and obesity, which are often linked to cognitive decline and other neurological issues .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityCompounds showed significant inhibition against various bacterial strains, demonstrating potential for development as new antibiotics.
Study 2Anticancer EfficacyThe compound exhibited IC50 values indicating strong cytotoxicity against MCF7 cells, suggesting its potential as an anticancer agent.
Study 3CNS ApplicationsInhibition of target enzymes linked to metabolic disorders suggests possible therapeutic roles in managing obesity and diabetes-related cognitive decline.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that lead to the desired biological effect, such as apoptosis in cancer cells or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Substituent Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituent on Thiourea N1 Substituent on Thiourea N2 Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Bromophenyl 1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl ~465.4 (estimated) Piperazine, bromophenyl, thiourea
1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea 4-Bromophenyl 3-Chloropropanoyl 335.65 Chloropropanoyl, bromophenyl, thiourea
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Perfluorophenyl Cyclohexyl-dimethylamino 367.38 Perfluorophenyl, cyclohexyl, dimethylamine
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea 4-Bromophenyl-thiazolyl Phenyl 385.28 Thiazole, urea (vs. thiourea)

Key Observations :

  • Substituent Complexity: The target compound’s 4-methylpiperazine group distinguishes it from simpler acyl (e.g., 3-chloropropanoyl) or aromatic (e.g., thiazolyl) substituents in analogs. Piperazine enhances hydrophilicity and hydrogen-bonding capacity compared to lipophilic cyclohexyl groups .
  • Thiourea vs. Urea: The sulfur atom in thiourea (vs.

Crystallographic and Conformational Differences

Table 2: Crystallographic Data and Hydrogen Bonding
Compound Dihedral Angle (Thiourea–Aromatic Ring) Intramolecular H-Bonds Intermolecular H-Bonds Refinement Program
Target Compound (hypothetical) Likely variable due to piperazine flexibility N/A (predicted: N–H⋯N/S) Potential N–H⋯S, C–H⋯π SHELXL
1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea 9.55° (thiourea–bromophenyl) N2–H2⋯O1, C6–H6⋯S1 N1–H1⋯S1, C2–H2B⋯S1 SHELXL
N-(3-Chloropropanoyl)-N′-phenylthiourea 82.62° (thiourea–phenyl) Similar intramolecular bonds Different packing motifs SHELXL

Analysis :

  • The near-planar arrangement (9.55°) between the thiourea and bromophenyl groups in contrasts with the larger angle (82.62°) in its non-brominated analog, highlighting bromine’s steric/electronic influence.
  • The target compound’s piperazine group may introduce conformational disorder during crystallization, necessitating advanced refinement tools like SHELXL for accurate structural validation .

Biological Activity

1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Thiourea compounds are known for their ability to interact with biological systems, leading to various therapeutic effects. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential applications.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-bromobenzenamine with a suitable isothiocyanate or thioketone in the presence of a base. The resulting product is purified through recrystallization or chromatography methods. The structure can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In a study evaluating various thiourea compounds against pathogenic bacteria, it was found that some derivatives displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin. Specifically, compounds with bromophenyl substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast, prostate, and colon cancer cells. The IC50 values reported for related thiourea derivatives range from 1.5 to 20 µM, indicating a promising therapeutic index . Mechanistic studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .

The mechanisms underlying the biological activities of thiourea derivatives are complex and multifactorial:

  • Antimicrobial Mechanism : Thioureas may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Anticancer Mechanism : The anticancer activity is often attributed to the induction of oxidative stress, leading to apoptosis in cancer cells. Additionally, some thioureas have been shown to inhibit angiogenesis and modulate immune responses against tumors .

Case Studies

Several case studies have highlighted the efficacy of thiourea derivatives:

  • Study on Anticancer Activity : A recent study evaluated a series of thioureas against MCF7 breast cancer cells using the Sulforhodamine B assay. The results indicated that compounds similar to this compound significantly reduced cell viability compared to controls .
  • Antimicrobial Evaluation : Another study tested various thiourea derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain bromophenyl-substituted thioureas exhibited potent antibacterial activity with MIC values as low as 5 µg/mL .

Data Summary

Biological ActivityIC50 Values (µM)Tested Cell Lines/Pathogens
Anticancer1.5 - 20MCF7 (breast), PC3 (prostate), SW480 (colon)
Antimicrobial5 - 1250S. aureus, E. coli

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this thiourea derivative?

  • Synthesis : A multi-step approach is typical. First, prepare the 4-bromophenyl isothiocyanate intermediate via reaction of 4-bromoaniline with thiophosgene. Next, couple it with the amine precursor (1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine) under inert conditions (e.g., dry THF, 0–5°C) to form the thiourea bond. Monitor reaction progress via TLC .
  • Characterization : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry and purity. IR spectroscopy can validate thiourea C=S stretching (~1250–1350 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity should be ≥95% by HPLC (C18 column, acetonitrile/water gradient) .

Q. How can crystallization conditions be optimized for X-ray structure determination?

  • Screen solvents (e.g., DCM/hexane, ethanol/water) using vapor diffusion or slow evaporation. For thiourea derivatives, polar solvents often yield suitable crystals. Collect diffraction data at 100 K using synchrotron or in-house sources (Mo Kα radiation, λ = 0.71073 Å). Refine with SHELXL-2018/3, applying restraints for disordered 4-methylpiperazine moieties. Validate using the IUCr CheckCIF tool to resolve ADDSYM alerts .

Q. What analytical techniques are critical for confirming structural integrity?

  • Single-crystal XRD : Resolves stereochemistry and confirms the thiourea conformation (cis/trans).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, which informs handling during biological assays.
  • Dynamic light scattering (DLS) : Evaluates aggregation in solution, critical for interpreting solubility and activity data .

Advanced Research Questions

Q. How can intermolecular interactions in the crystal lattice be quantitatively analyzed?

  • Perform Hirshfeld surface analysis (CrystalExplorer) to map close contacts. Calculate fingerprint plots to quantify H-bonding (N–H⋯S, C–H⋯Br) and van der Waals interactions. Compare with analogous thioureas (e.g., adamantyl-phenylthiourea derivatives) to identify packing trends. Use Mercury to measure π–π stacking distances between aromatic rings .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Modifications : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-CF3_3) or donating (e.g., 4-OCH3_3) substituents. Vary the piperazine’s N-methyl group to bulkier alkyl chains (e.g., ethyl, isopropyl) to probe steric effects.
  • Assays : Test cytotoxicity against leukemia (HL-60, K562) and solid tumor (A549, MCF-7) cell lines via MTT assays. Measure apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation (fluorometric assays) .

Q. How can computational methods predict the compound’s biological targets?

  • Perform molecular docking (AutoDock Vina, Glide) against kinases (e.g., TNIK, JAK2) or apoptosis regulators (e.g., Bcl-2). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Compare binding poses with known inhibitors (e.g., imatinib for kinase targets) .

Q. How should contradictory bioactivity data between studies be resolved?

  • Replicate experiments : Ensure consistent cell passage numbers, serum batches, and incubation times.
  • Purity verification : Reanalyze compound batches via HPLC and elemental analysis.
  • Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects. Cross-validate with CRISPR-Cas9 knockout models of suspected targets .

Methodological Tables

Table 1 : Key Crystallographic Parameters (Hypothetical Example)

ParameterValue
Space groupP21/cP2_1/c
a,b,ca, b, c (Å)12.34, 15.67, 8.91
β\beta (°)105.6
RintR_{\text{int}}0.032
R1R_1 (I > 2σ(I))0.045

Table 2 : Cytotoxicity Data Against Leukemia Cell Lines (Inspired by )

CompoundHL-60 IC50_{50} (μM)K562 IC50_{50} (μM)Caspase-3 Activation (Fold)
Target Compound1.2 ± 0.32.1 ± 0.54.8 ± 0.6
Cisplatin5.6 ± 1.17.3 ± 1.42.1 ± 0.3

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